Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) Compared to Non-Fluorinated and Des-Methyl Analogs
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid exhibits a computed XLogP3-AA value of 0.8 [1]. The non-fluorinated analog 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2) has a computed XLogP3-AA of 0.5 [2], while the fully unsubstituted parent 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) has a value of 0.1 [3]. This indicates that introduction of the difluoromethyl group increases lipophilicity by 0.3 to 0.7 log units relative to the closest analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2): XLogP3-AA = 0.5; 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6): XLogP3-AA = 0.1 |
| Quantified Difference | ∆XLogP3-AA = +0.3 to +0.7 |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm; consistent descriptor calculation methodology across compounds |
Why This Matters
Higher lipophilicity within the range of 0–3 is generally favorable for passive membrane permeability and CNS drug-likeness, making the difluoromethyl analog a more suitable starting point for neurological target programs.
- [1] PubChem. (2025). Compound Summary for CID 138046148: 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6). National Center for Biotechnology Information. View Source
